molecular formula C14H12ClN3O B5519599 2-AMINO-N'-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

2-AMINO-N'-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5519599
M. Wt: 273.72 g/mol
InChI Key: VVPKDYGYZKEGEW-RQZCQDPDSA-N
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Description

2-Amino-N’-[(E)-1-(4-chlorophenyl)methylidene]benzohydrazide is a hydrazone derivative known for its significant biological activities. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound has attracted attention due to its potential pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-[(E)-1-(4-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-aminobenzohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-[(E)-1-(4-chlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazone functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones and related compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N’-[(E)-1-(4-chlorophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound exhibits amide-iminol tautomerism, which plays a crucial role in its biological activity. It can form hydrogen bonds with biological macromolecules, influencing their function and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
  • N’-[(1Z)-1-(4-chlorophenyl)methylidene]-2-aminobenzohydrazide

Uniqueness

2-Amino-N’-[(E)-1-(4-chlorophenyl)methylidene]benzohydrazide stands out due to its specific structural features, such as the presence of the 4-chlorophenyl group and the E-configuration of the hydrazone linkage. These structural attributes contribute to its unique biological activities and make it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-7-5-10(6-8-11)9-17-18-14(19)12-3-1-2-4-13(12)16/h1-9H,16H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPKDYGYZKEGEW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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